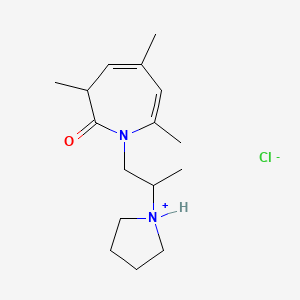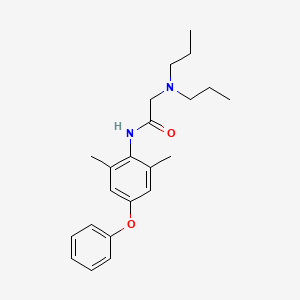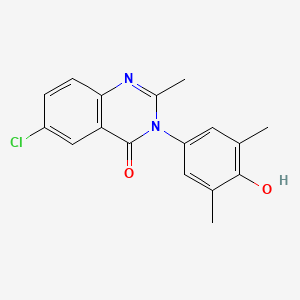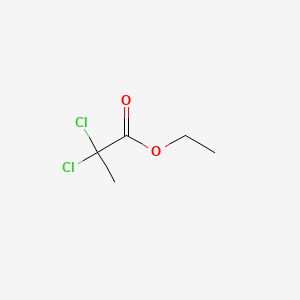
(4-Chloro-cyclohexyl)-acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-cyclohexyl)-acetic acid methyl ester is an organic compound with a cyclohexane ring substituted with a chlorine atom at the 4-position and an acetic acid methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-cyclohexyl)-acetic acid methyl ester typically involves the following steps:
Chlorination of Cyclohexane: Cyclohexane is chlorinated to introduce a chlorine atom at the 4-position. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Acetic Acid Derivative: The chlorinated cyclohexane is then reacted with acetic acid or its derivatives to form the acetic acid group. This step may involve the use of acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the acetic acid group with methanol to form the methyl ester. This reaction is typically catalyzed by an acid such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-cyclohexyl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-cyclohexyl)-acetic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Chloro-cyclohexyl)-acetic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with biological molecules. The chlorine atom may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl-acetic acid methyl ester: Lacks the chlorine atom, resulting in different chemical and biological properties.
(4-Bromo-cyclohexyl)-acetic acid methyl ester: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
(4-Chloro-cyclohexyl)-acetic acid ethyl ester: Similar structure but with an ethyl ester group, affecting its solubility and reactivity.
Uniqueness
(4-Chloro-cyclohexyl)-acetic acid methyl ester is unique due to the presence of the chlorine atom, which influences its chemical reactivity and potential applications. The chlorine atom can enhance the compound’s stability and modify its interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H15ClO2 |
|---|---|
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
methyl 2-(4-chlorocyclohexyl)acetate |
InChI |
InChI=1S/C9H15ClO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
YIBBBINVQLGREH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1CCC(CC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)






